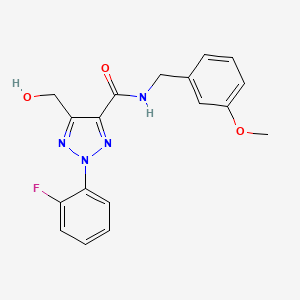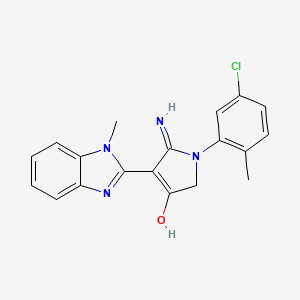
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the triazole ring can lead to a dihydrotriazole compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. The presence of the fluorophenyl group enhances its binding affinity to certain enzymes, leading to improved therapeutic efficacy.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials.
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the fluorophenyl group enhances hydrophobic interactions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 2-(2-BROMOPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 2-(2-IODOPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in the presence of the fluorophenyl group, which enhances its binding affinity and stability compared to its chloro, bromo, and iodo analogs. This makes it a more potent and selective compound for various applications.
Properties
Molecular Formula |
C18H17FN4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H17FN4O3/c1-26-13-6-4-5-12(9-13)10-20-18(25)17-15(11-24)21-23(22-17)16-8-3-2-7-14(16)19/h2-9,24H,10-11H2,1H3,(H,20,25) |
InChI Key |
PFIRZACJZPSYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11387388.png)

![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
![4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387398.png)
![2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11387412.png)

![5-(Ethylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11387417.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11387430.png)

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387442.png)
![1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387446.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387469.png)
![3-benzyl-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387472.png)
